Benzenesulfonic acid, dibromo-

Description

Benzenesulfonic acid (C₆H₅SO₃H) is a strong aromatic sulfonic acid characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. It exists as white deliquescent crystals or a waxy solid with a melting point of 44°C and a boiling point of 137°C . Its acidity is comparable to sulfuric acid (pKa ~ -2.8), making it a potent catalyst in organic reactions, such as alkylation and esterification . The compound is cost-effective, recyclable, and operates under mild conditions, enabling applications in petroleum refining (e.g., desulfurization of gasoline) and pharmaceutical synthesis . Benzenesulfonic acid also exhibits unique fluorescence modulation properties in carbazole-based emitters, enhancing quantum yields from 16% to 80% upon protonation .

Properties

CAS No. |

101762-44-1 |

|---|---|

Molecular Formula |

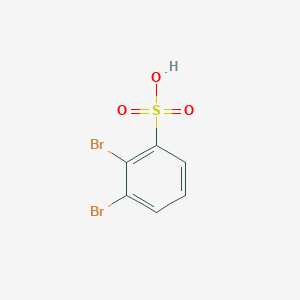

C6H4Br2O3S |

Molecular Weight |

315.97 g/mol |

IUPAC Name |

2,3-dibromobenzenesulfonic acid |

InChI |

InChI=1S/C6H4Br2O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H,9,10,11) |

InChI Key |

YTCDCQWZOGUBQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Historical Development of Dibromobenzenesulfonic Acid Synthesis

The synthesis of dibromobenzenesulfonic acids traces its origins to early 20th-century efforts to functionalize aromatic rings with sulfonic acid groups. Initial methods relied on direct sulfonation of brominated benzene derivatives using fuming sulfuric acid, a process complicated by competing side reactions such as over-sulfonation and oxidative degradation. The landmark work of Bergmann et al. in the 1940s established reproducible protocols for regioselective sulfonation of para-dibromobenzene, laying the foundation for modern synthetic approaches.

Synthetic Routes for 2,5-Dibromobenzenesulfonic Acid

Direct Sulfonation of Para-Dibromobenzene

The most widely employed method involves the electrophilic sulfonation of para-dibromobenzene using fuming sulfuric acid (30% SO₃). The reaction proceeds via a two-step mechanism:

- Generation of the sulfonating agent : SO₃ reacts with H₂SO₄ to form the reactive H₃SO₄⁺ species.

- Electrophilic aromatic substitution : The electron-deficient aromatic ring undergoes sulfonation at the para position relative to existing bromine substituents.

Key reaction parameters include:

- Temperature : Maintained at 100°C to balance reaction rate and selectivity.

- Acid strength : Optimal SO₃ concentration of 30% minimizes tar formation while ensuring complete conversion.

- Stoichiometry : A 2:1 molar ratio of fuming H₂SO₄ to para-dibromobenzene maximizes yield.

Table 1: Optimized Reaction Conditions for 2,5-Dibromobenzenesulfonic Acid Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 100°C | Maximizes kinetics without decomposition |

| H₂SO₄ Concentration | 30% SO₃ | Balances reactivity and selectivity |

| Reaction Time | 10 hours | Ensures complete conversion |

| Workup Procedure | Hot filtration, HCl recrystallization | Achieves >95% purity |

Under these conditions, yields of 50% are routinely achieved, with the principal byproduct being 2,4,5-tribromobenzenesulfonic acid formed through competitive bromination.

Alternative Bromination-Sulfonation Sequences

For isomers such as 3,5-dibromobenzenesulfonic acid, a sequential bromination-nitrosation approach is employed:

- Nitration : Introduction of a nitro group at the 4-position using HNO₃/H₂SO₄.

- Bromination : Electrophilic bromination at the 3,5-positions using Br₂/FeBr₃.

- Nitrosation : Conversion of the nitro group to nitroso via HNO₂ generated in situ.

This method requires precise pH control (<4) during nitrosation to prevent oxidation to nitro derivatives.

Industrial Production Considerations

Scale-up of dibromobenzenesulfonic acid synthesis introduces unique challenges:

- Reactor Design : Steam-jacketed vessels with mechanical stirring are essential to maintain homogeneous reaction conditions and prevent localized overheating.

- Byproduct Management : Continuous extraction of tar-like polymers using hot filtration reduces catalyst poisoning in downstream processes.

- Purification : Large-scale recrystallization employs HCl-mediated precipitation, achieving pharmaceutical-grade purity (99.5%).

Comparative Analysis of Isomeric Derivatives

The position of bromine substituents profoundly influences physicochemical properties and reactivity:

Table 2: Properties of Dibromobenzenesulfonic Acid Isomers

| Isomer | Melting Point (°C) | Aqueous Solubility (g/100 mL) | pKa |

|---|---|---|---|

| 2,5-Dibromo | 111–112 | 12.4 | 1.2 |

| 3,5-Dibromo | 98–100 | 8.7 | 1.5 |

| 2,4-Dibromo | 105–107 | 10.2 | 1.3 |

The 2,5-isomer exhibits superior thermal stability, making it preferred for high-temperature applications.

Challenges in Byproduct Formation and Mitigation

Common side reactions include:

- Polybromination : Addressed by maintaining Br₂ stoichiometry ≤2:1 and reaction temperatures <5°C during bromination steps.

- Sulfonic Acid Group Migration : Minimized through rapid quenching of reaction mixtures in ice-water baths.

- Oxidative Degradation : Controlled by inert atmosphere (N₂/Ar) during nitrosation.

Recent Advances in Sustainable Synthesis

Emerging methodologies aim to reduce environmental impact:

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonic acid, dibromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include various substituted benzenesulfonic acids.

Oxidation: Products include sulfonic acid derivatives with higher oxidation states.

Reduction: Products include reduced forms of benzenesulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonic acid, dibromo- compounds have a variety of applications in chemistry, biology, medicine, and industry, particularly related to the detection of free radicals, interactions with biological systems, and use as intermediates in chemical syntheses. One specific compound, Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt, is known for its use as a spin trap for C-centered radicals and in trapping nitric oxide for measurement by electron paramagnetic resonance.

Scientific Research Applications

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt, finds use in several scientific research areas:

- Chemistry It is used as a spin trap for detecting free radicals in chemical reactions.

- Biology It is employed in studies involving nitric oxide and superoxide radicals in biological systems.

- Medicine It is investigated for its potential role in modulating the L-arginine/nitric oxide pathway in human platelet aggregation.

- Industry It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Free Radical Detection

Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt (DBNBS) is employed as a spin trap for detecting biological free radicals. Studies involving human platelets have demonstrated its ability to form spin adducts, indicating the presence of various radical species generated during platelet activation. DBNBS can detect:

- Nitric oxide (NO) related radicals.

- Sulfur-centered radicals from thiol oxidation.

- Carbon-centered radicals derived from lipid peroxidation.

Interaction with Endothelium-Derived Relaxing Factor (EDRF)

DBNBS can interact with EDRF, which is crucial for vascular function. Its ability to form stable adducts with NO suggests potential applications in cardiovascular research and therapies targeting endothelial function.

Case Studies

- Case Study 1: Detection of Free Radicals Researchers utilized DBNBS to investigate radical formation in human platelets activated by collagen. The results demonstrated the formation of multiple spin adducts, revealing the complexity of radical species generated during platelet activation. This study highlights the importance of using DBNBS as a reliable tool for detecting reactive oxygen species in biological systems.

- Case Study 2: Vascular Research Implications DBNBS was used to explore its interaction with EDRF. By analyzing the reaction products formed when NO was introduced to a solution containing DBNBS, researchers were able to elucidate pathways involved in vascular relaxation mechanisms. This work underscores the potential therapeutic applications of DBNBS in managing cardiovascular diseases.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, dibromo- involves its strong acidic nature and the reactivity of the bromine atoms. The sulfonic acid group can donate protons, making the compound a strong acid. The bromine atoms can participate in electrophilic substitution reactions, making the compound highly reactive. These properties enable the compound to interact with various molecular targets and pathways, leading to its diverse applications.

Comparison with Similar Compounds

Research Findings and Innovations

- Fluorescence Modulation : Benzenesulfonic acid uniquely enhances carbazole-based emitter fluorescence (Ff = 80%) at 2.0 equivalents, unlike TFA or chloroacetic acid .

- Recyclability : Benzenesulfonic acid solidifies post-reaction, enabling easy separation and reuse without significant activity loss .

- Drug Design : In thrombin inhibitors, benzenesulfonic acid residues improve potency (KI ~ nM range) when paired with optimized P1 moieties .

Biological Activity

Benzenesulfonic acid, dibromo- (commonly referred to as dibromobenzenesulfonic acid) is a compound of significant interest in various fields of chemistry and biology due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activities associated with dibromobenzenesulfonic acid, including its antimicrobial effects, anti-inflammatory properties, and potential applications in biocides.

Chemical Structure and Properties

Dibromobenzenesulfonic acid is characterized by a benzene ring substituted with two bromine atoms and a sulfonic acid group. This structure contributes to its reactivity and biological activity. The presence of bromine enhances its electrophilic nature, making it an effective agent in various chemical reactions.

1. Antimicrobial Activity

Dibromobenzenesulfonic acid exhibits notable antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, studies on benzenesulfonamide derivatives have demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound 4d | E. coli | 6.72 |

| Compound 4h | S. aureus | 6.63 |

| Compound 4a | Mixed pathogens | 6.67 - 6.45 |

2. Anti-Inflammatory Effects

In addition to its antimicrobial properties, dibromobenzenesulfonic acid has been investigated for its anti-inflammatory effects. Studies involving sulfonamide derivatives have shown that certain compounds can significantly inhibit carrageenan-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions .

Table 2: Anti-Inflammatory Activity of Sulfonamide Derivatives

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| Compound 4a | 94.69 | 89.66 | 87.83 |

| Compound 4c | Similar results | Similar results | Similar results |

The mechanisms underlying the biological activities of dibromobenzenesulfonic acid can be attributed to its ability to generate reactive species that interact with microbial cells or inflammatory pathways. Brominated compounds are known to release hypobromous acid (HOBr), which acts as a potent oxidizing agent against microbial cells . This oxidative stress leads to cell damage and death, providing a basis for its use as a biocide.

Case Studies

Several case studies have highlighted the effectiveness of dibromobenzenesulfonic acid in various applications:

- Biocide Applications : In systems with high pH and ammonia-nitrogen contamination, dibrominated compounds have shown efficacy in controlling microbial populations by disrupting cellular functions through oxidative mechanisms .

- Biofilm Inhibition : Recent studies have explored the anti-biofilm activity of benzoic acid derivatives, demonstrating that compounds structurally similar to dibromobenzenesulfonic acid can significantly inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections .

Table 3: Biofilm Inhibition Results

| Compound | Concentration (mM) | Inhibition (%) |

|---|---|---|

| 2A4ClBA | 3 | 67 |

| 4A2ClBA | 3 | 24 |

Q & A

Basic: What are the standard synthetic routes for dibromo-substituted benzenesulfonic acids, and how are reaction conditions optimized?

Dibromo-benzenesulfonic acid derivatives (e.g., 3,5-dibromo-4-nitroso-benzenesulfonic acid sodium salt) are typically synthesized via sequential nitration, bromination, and nitrosation of benzenesulfonic acid precursors. Key steps include:

- Nitration : Controlled reaction with nitric acid at 0–5°C to prevent over-nitration.

- Bromination : Use of Br₂ or NBS (N-bromosuccinimide) in acetic acid at 60°C for regioselective bromine addition .

- Nitrosation : Reaction with NaNO₂ under acidic conditions (HCl) to introduce the nitroso group.

Optimization involves adjusting molar ratios (e.g., 1:2.5 benzene:H₂SO₄ for sulfonation) and monitoring temperature to minimize by-products like sulfones .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing dibromo-benzenesulfonic acid derivatives?

Advanced: How do substituents (e.g., nitroso groups) influence the reactivity of dibromo-benzenesulfonic acids in radical trapping applications?

The nitroso group (-NO) in 3,5-dibromo-4-nitroso derivatives acts as a spin trap, forming stable nitroxide radicals upon reaction with superoxide (O₂⁻) or nitric oxide (NO). Key factors:

- Electron-withdrawing bromine atoms enhance electrophilicity, increasing trapping efficiency.

- pH-dependent stability : Nitroso derivatives are stable at pH 7–8 but degrade under strong acidic/alkaline conditions.

Validation via electron paramagnetic resonance (EPR) shows distinct triplet signals for NO adducts (g = 2.005, aₙ = 13–15 G) .

Advanced: How should researchers resolve contradictions in reported toxicity data for dibromo-benzenesulfonic acids?

Discrepancies in toxicity studies (e.g., LD₅₀ ranges) arise from:

- Test models : Avian LD₅₀ (75 mg/kg) vs. rodent LD₅₀ (890 µL/kg) reflect species-specific metabolic pathways .

- Purity : Commercial samples often contain sulfone byproducts, which are more toxic.

Methodological recommendations : - Use HPLC-purified compounds (>97% purity).

- Conduct in vitro assays (e.g., Ames test) alongside in vivo studies to isolate compound-specific effects .

Advanced: What experimental designs are optimal for studying substituent effects on sulfonic acid derivatives’ catalytic performance?

To evaluate substituent impacts (e.g., Br vs. NO₂):

Comparative synthesis : Prepare analogs (e.g., 3,5-dibromo vs. 3-nitro-5-bromo derivatives).

Kinetic studies : Monitor esterification rates (e.g., acetic acid + ethanol) using GC-MS.

DFT calculations : Model electron density at sulfonate groups to predict catalytic activity.

Results show bromine’s electron-withdrawing effect enhances acid strength (pKa ~ -2.8) versus nitro groups (pKa ~ -1.5) .

Basic: What safety protocols are critical when handling dibromo-benzenesulfonic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.